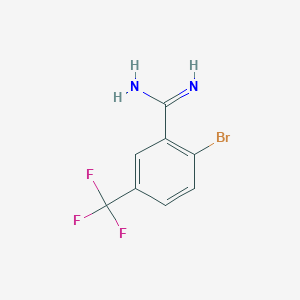

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCPJVMIESOEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 2-Bromo-5-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzenecarboximidamides with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and carboximidamide group facilitate binding to active sites on target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituted Benzenecarboximidamides

The following table compares 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide with analogs differing in substituents at the 5-position:

Key Findings :

Functional Group Variants: Benzenecarboximidamide vs. Benzamide

The table below contrasts the target compound with a structurally related benzamide derivative:

Key Findings :

Core Structure Variants: Benzenecarboximidamide vs. Benzimidazole

A comparison with 5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0) highlights differences in aromatic core structure:

Key Findings :

Boronic Acid and Pyridine Derivatives

Biological Activity

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C8H5BrF3N2

- Molecular Weight : Approximately 253.02 g/mol

- Physical State : Pale yellow liquid, sensitive to air

- Boiling Point : Predicted at 239.1 °C

- Density : 1.677 g/cm³

The biological activity of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The bromine atom and carboximidamide group contribute to binding at active sites on target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds often exhibit significant biological properties, including:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antifungal Activity : Some derivatives have been noted for their antifungal properties.

- Enzyme Inhibition : Investigated as potential inhibitors of specific enzymes, contributing to therapeutic applications in treating diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Exhibits activity against Gram-positive bacteria | , |

| Antifungal | Potential efficacy against fungal infections | |

| Enzyme Inhibition | Investigated as an inhibitor for various enzymes |

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition properties of similar compounds, it was found that the presence of halogenated groups significantly enhanced the inhibitory effects on target enzymes. For instance, the trifluoromethyl group was linked to increased binding affinity due to enhanced hydrophobic interactions with the enzyme active site.

Synthesis and Applications

The synthesis of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide typically involves multi-step reactions that include substitution reactions where the bromine atom can be replaced by other nucleophiles. This compound serves as a building block in organic synthesis, particularly in developing more complex organic molecules and materials.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Substitution | Bromine substitution with nucleophile |

| Step 2 | Coupling | Reaction with aromatic compounds |

| Final Product | Isolation | Purification through distillation or chromatography |

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, boronic acid intermediates (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) can undergo Suzuki-Miyaura coupling with amidine precursors . Key steps include optimizing reaction conditions (e.g., Pd catalysts, temperature) to preserve the trifluoromethyl group’s integrity. Intermediate characterization via NMR (e.g., ¹³C for trifluoromethyl groups) and mass spectrometry is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and substituent positions. The trifluoromethyl group’s electron-withdrawing effect deshields adjacent protons, aiding in structural assignment .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., 312.08 g/mol for related derivatives) .

- IR Spectroscopy : Detects functional groups like amidine (N-H stretches) and trifluoromethyl (C-F vibrations) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The bromo and trifluoromethyl groups confer sensitivity to moisture and light. Storage at 0–6°C in inert atmospheres (argon/nitrogen) is advised to prevent degradation. Stability under reflux conditions should be tested via TLC or HPLC before large-scale reactions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para position. In cross-coupling reactions (e.g., Suzuki), this electronic profile requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) to enhance reactivity. Computational studies (DFT) can predict charge distribution and optimize reaction pathways .

Q. What strategies address regioselectivity challenges during functionalization of the benzene ring?

- Methodological Answer :

- Directing Group Utilization : Temporary protection of the amidine group with Boc or Fmoc can modulate regioselectivity during halogenation or nitration .

- Meta-Directing Effects : The trifluoromethyl group directs substituents to the meta position relative to itself, which can be leveraged in sequential functionalization. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate binding to targets like microbial enzymes (e.g., leucyl-tRNA synthetase). The trifluoromethyl group’s hydrophobicity and electronegativity enhance binding affinity, which can be quantified via free-energy calculations (MM-PBSA). In vitro validation using MIC assays against pathogens is recommended .

Q. What analytical approaches resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Design a factorial experiment to isolate variables (temperature, solvent polarity, catalyst loading). Use HPLC to quantify intermediates and side products. Statistical tools (ANOVA) identify significant factors. For example, higher yields in polar aprotic solvents (DMF vs. THF) may correlate with improved amidine stability .

Methodological Tables

Table 1 : Key Physical Properties of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide Derivatives

Table 2 : Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Regioselectivity | Use Boc-protected amidine intermediates | |

| Trifluoromethyl Degradation | Optimize Pd catalyst (e.g., PdCl₂) | |

| Low Reaction Yields | Screen solvents (DMF > THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.